1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 175028-40-7
VCID: VC3958930
InChI: InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;/h1-6H,(H2,11,13);1H
SMILES: C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl
Molecular Formula: C10H9ClN4
Molecular Weight: 220.66 g/mol

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride

CAS No.: 175028-40-7

Cat. No.: VC3958930

Molecular Formula: C10H9ClN4

Molecular Weight: 220.66 g/mol

* For research use only. Not for human or veterinary use.

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride - 175028-40-7

Specification

CAS No. 175028-40-7
Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
IUPAC Name 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride
Standard InChI InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;/h1-6H,(H2,11,13);1H
Standard InChI Key DSPLNNJIMIPTPE-UHFFFAOYSA-N
SMILES C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl
Canonical SMILES C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl

Introduction

The compound 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride is a complex organic molecule belonging to the class of triazatricyclo compounds. These compounds are characterized by their intricate tricyclic structures and the presence of nitrogen atoms within their frameworks. The specific compound is notable for its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of compounds within this class typically involves multi-step organic reactions. Common methods include the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst like sodium bisulfate. The choice of solvents and catalysts plays a crucial role in determining the efficiency and selectivity of the synthesis.

Biological Activities and Applications

Compounds related to 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride exhibit various biological activities, making them potential candidates for therapeutic applications. These activities include interactions with specific molecular targets within biological systems, which can be crucial for understanding their potential use in clinical settings.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochlorideTriazine core with methyl and amine substituentsPotential therapeutic applications
12-(3,4-Dichlorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amineThia substitution with dichlorophenyl groupNot specified
12-(4-Chlorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amineChlorophenyl groupNot specified

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator